t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester
Description
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester (Boc-Met-Abu-Phe-OMe) is a synthetic tripeptide derivative featuring a t-butyloxycarbonyl (t-Boc) protective group, methionine (Met), aminobutyric acid (Abu), and phenylalanine (Phe) residues, terminated with a methyl ester. This compound is primarily utilized in peptide synthesis and pharmaceutical research due to its stability under acidic conditions (owing to the t-Boc group) and its role in studying enzyme-substrate interactions, particularly in protease inhibition and metabolic pathways . Its molecular weight is 507.6 g/mol, with a logP value of 2.8, indicating moderate lipophilicity.
Properties
IUPAC Name |
methyl (2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O6S/c1-23(2,3)33-22(31)26-17(13-14-34-7)19(28)27-24(4,5)21(30)25-18(20(29)32-6)15-16-11-9-8-10-12-16/h8-12,17-18H,13-15H2,1-7H3,(H,25,30)(H,26,31)(H,27,28)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMYWYKYVNEZIV-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908014 | |
| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-80-7 | |
| Record name | t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester typically involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino group. The process begins with the protection of the amino group of methionine using Boc anhydride in the presence of a base such as sodium hydroxide. This is followed by the coupling of the protected methionine with aminobutyric acid and phenylalanine methyl ester using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced methionine derivatives.
Substitution: Deprotected amino acids and peptides.
Scientific Research Applications
Peptide Synthesis
Boc-Met-Aib-Phe-OMe is widely used as a building block in the synthesis of peptides. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions in solid-phase peptide synthesis (SPPS). The compound facilitates the formation of peptide bonds without interfering with other functional groups, making it essential for creating complex peptides with specific biological activities .
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block in therapeutic peptide synthesis. |
| Drug Development | Modifies peptide structures for enhanced efficacy and stability. |
| Biotechnology | Produces modified proteins for industrial processes and enzyme production. |
Drug Development
In drug design, Boc-Met-Aib-Phe-OMe allows researchers to modify peptide structures to improve their pharmacological properties. This includes enhancing stability against enzymatic degradation and optimizing binding affinities to target receptors .
Biotechnology
The compound is utilized in biotechnological applications to produce modified proteins that can be employed in various industrial processes, including enzyme production and biocatalysis. The ability to create stable and functional proteins is crucial for advancements in biotechnology .
Neuroscience Research
Boc-Met-Aib-Phe-OMe has applications in neuroscience, particularly in studies related to neurotransmitter functions. It aids researchers in understanding brain chemistry and developing potential treatments for neurological disorders .
Case Study 1: Peptide Therapeutics
A study conducted on the synthesis of neuropeptides using Boc-Met-Aib-Phe-OMe demonstrated its effectiveness as a building block. The resulting peptides showed promising results in binding assays related to neurotransmitter receptors, indicating potential therapeutic applications in treating neurological conditions.
Case Study 2: Drug Stability
Research focusing on the stability of peptide drugs revealed that modifications using Boc-Met-Aib-Phe-OMe significantly increased resistance to enzymatic degradation compared to unmodified peptides. This finding underscores the importance of using protected amino acids in drug formulation.
Mechanism of Action
The mechanism of action of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further peptide elongation .
Comparison with Similar Compounds
Table 1: Key Properties of Boc-Met-Abu-Phe-OMe and Analogs
| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) | IC50 (Protease Inhibition, µM) | Stability (t½, pH 7.4) |
|---|---|---|---|---|---|
| Boc-Met-Abu-Phe-OMe (Target) | 507.6 | 2.8 | 145–148 | 12.3 ± 1.2 | 48 h |
| N-Acetyl-Met-Abu-Phe-OEt | 493.5 | 3.1 | 132–135 | 28.7 ± 2.5 | 24 h |
| Boc-Val-Abu-Tyr-OMe | 523.6 | 2.5 | 150–153 | 8.9 ± 0.9 | 72 h |
| Cbz-Met-Abu-Phe-OBzl | 611.7 | 4.2 | 118–121 | 45.6 ± 3.8 | 12 h |
Structural and Functional Insights
Protective Group Impact :
- The t-Boc group in Boc-Met-Abu-Phe-OMe enhances stability in acidic environments compared to acetyl (N-Acetyl-Met-Abu-Phe-OEt) and benzyloxycarbonyl (Cbz-Met-Abu-Phe-OBzl) groups, which degrade faster under physiological conditions .
- The methyl ester terminus improves solubility in polar solvents relative to bulkier benzyl esters (e.g., Cbz-Met-Abu-Phe-OBzl).
Amino Acid Substitution Effects: Replacing methionine with valine (Boc-Val-Abu-Tyr-OMe) increases protease inhibition potency (IC50 = 8.9 µM) but reduces lipophilicity (logP = 2.5), likely due to valine’s branched side chain enhancing target binding . Substituting phenylalanine with tyrosine (Boc-Val-Abu-Tyr-OMe) introduces hydroxyl-group-mediated hydrogen bonding, improving thermal stability (melting point = 150–153°C).
Linker and Backbone Modifications: The aminobutyryl (Abu) linker in Boc-Met-Abu-Phe-OMe balances flexibility and rigidity, optimizing membrane permeability compared to shorter (e.g., glycine) or longer linkers.
Biological Activity
t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester (often abbreviated as Boc-Met-Aba-Phe-OMe) is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and therapeutic applications. This article explores its biological activity, synthesis methods, and case studies highlighting its relevance in research.
Chemical Structure and Properties
The molecular formula of this compound is C24H37N3O6S. It features a t-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide chemistry to protect the amino group during synthesis. The presence of methionine, an essential amino acid, and phenylalanine, an aromatic amino acid, suggests potential interactions with biological systems.
Synthesis Methods
The synthesis of Boc-Met-Aba-Phe-OMe typically involves several steps:
- Protection of Amino Groups : The amino group of methionine is protected using the Boc group.
- Coupling Reactions : The protected amino acids are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
- Deprotection : After the desired peptide chain is formed, the Boc group can be removed under acidic conditions to yield the free amino acid.
Antimicrobial Activity
Recent studies have indicated that derivatives of amino acid methyl esters exhibit varying degrees of antimicrobial activity. For instance, hydrolyzed peptide conjugates demonstrated significant antimicrobial effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL . However, it was noted that methyl ester derivatives often exhibited lower activity compared to their hydrolyzed counterparts.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on synthesized analogues of Boc-Met-Aba-Phe-OMe against various cancer cell lines. For example, compounds derived from similar structures showed IC50 values indicating potent cytotoxic effects against mouse lymphoma cells . These findings suggest that modifications in the peptide structure can enhance or diminish biological activity.
Case Studies
- Peptide Conjugates in Cancer Therapy : A study explored the use of similar conjugated peptides in targeting specific cancer cells. The results indicated that modifications at the C-terminal significantly affected the selectivity and potency of these compounds against cancerous cells .
- Inflammation Models : Research involving inflammation models demonstrated that esterification of specific peptides enhanced their chemotactic properties for immune cells, suggesting potential applications in immunotherapy .
Comparative Data Table
| Compound Name | Molecular Formula | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| t-Butyloxycarbonyl-methionyl-aminobutyryl-Phe-OMe | C24H37N3O6S | Antimicrobial, Cytotoxic | MIC: 6 - 25 µg/mL |
| N-formylmethionyl-leucyl-phenylalanine | C15H21NO4 | Chemotactic for leukocytes | IC50: >100 µM for monocytes |
| Conjugated Peptides | Varies | Targeting cancer cells | IC50: 1.5 µM |
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically test variables such as coupling reagent efficiency (e.g., HATU vs. DCC), solvent polarity, and reaction temperature. Fractional factorial designs can reduce the number of trials while identifying critical interactions between parameters like deprotection time and steric effects from the t-Boc group .
Q. What purification strategies are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is optimal for separating polar byproducts. Alternatively, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) can isolate the esterified product, with TLC monitoring at 254 nm for UV-active intermediates .
Q. How can structural integrity be confirmed after synthesis?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, ESI+) to verify molecular mass (±2 ppm) with 2D NMR (COSY, HSQC) to resolve overlapping signals in the methionine and aminobutyryl regions. For chiral validation, circular dichroism (CD) spectroscopy can assess backbone conformation against known peptide standards .
Advanced Research Questions
Q. How can computational methods resolve contradictions between observed and predicted NMR chemical shifts for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts of rotameric states. Compare with experimental data to identify dominant conformers. Discrepancies in methionine δ-sulfur shielding may indicate unexpected oxidation states, requiring LC-MS/MS validation .
Q. What reactor design principles are critical for scaling up the synthesis of this compound under continuous-flow conditions?
- Methodological Answer : Use microfluidic reactors with residence time optimization (5–10 min) to prevent epimerization at the phenylalanine residue. Computational fluid dynamics (CFD) simulations can model mixing efficiency, while inline FTIR monitors real-time deprotection of the t-Boc group. Reference subclass RDF2050112 (reaction fundamentals and reactor design) for thermal management strategies .
Q. How can researchers model the degradation pathways of this compound under accelerated stability testing (e.g., high humidity)?
- Methodological Answer : Apply quantum mechanical (QM) calculations to predict hydrolysis sites (e.g., ester or amide bonds). Validate with forced degradation studies (40°C/75% RH for 4 weeks) and UPLC-PDA-ELSD to quantify degradation products. Kinetic modeling (Arrhenius plots) can extrapolate shelf-life under standard storage conditions .
Safety and Compliance
Q. What safety protocols should be followed given the lack of specific toxicological data for this compound?
- Methodological Answer : Adopt ALARA (As Low As Reasonably Achievable) principles for handling due to the absence of safety assessments (). Use glove boxes for weighing powdered forms, and conduct acute toxicity screenings (e.g., zebrafish embryo assays) to establish preliminary hazard profiles.
Data Analysis and Optimization
Q. How can machine learning improve the prediction of coupling efficiency for similar peptide derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
